molecular formula C9H9F2NO4 B3017240 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene CAS No. 1245773-14-1

1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene

Cat. No.: B3017240
CAS No.: 1245773-14-1
M. Wt: 233.171
InChI Key: XKFRJCVDEUGIDG-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene is an organic compound characterized by the presence of difluoroethoxy, methoxy, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene typically involves the reaction of 2,2-difluoroethanol with a suitable benzene derivative under specific conditions. One common method includes the use of a sulfonyl chloride or sulfonic anhydride in an organic solvent containing 2,2-difluoroethanol and an alkali. The reaction mixture is heated and stirred to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized benzene compounds .

Scientific Research Applications

1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s stability and reactivity, while the nitro group can participate in redox reactions. These interactions can modulate various biological processes and chemical reactions .

Comparison with Similar Compounds

  • 2-(2,2-Difluoroethoxy)ethanol
  • 1,2-bis(2,2-difluoroethoxy)ethane
  • Flurothyl

Uniqueness: 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(2,2-difluoroethoxy)-2-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO4/c1-15-8-4-6(12(13)14)2-3-7(8)16-5-9(10)11/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFRJCVDEUGIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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